5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-methylpiperazine, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 or Br2.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: HNO3 for nitration, Br2 for bromination, and Friedel-Crafts catalysts for alkylation or acylation.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide: Lacks the piperazine moiety, which may affect its biological activity.
4-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide: Differing position of the hydroxy group, which may influence its reactivity and interactions.
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide: Substitution of the methyl group with an ethyl group on the piperazine ring, potentially altering its pharmacokinetic properties.
Uniqueness
The unique combination of functional groups in 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide contributes to its distinct chemical and biological properties. The presence of the piperazine moiety, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-15-6-4-5-7-18(15)24-23(28)21-16(2)29-20-9-8-19(27)17(22(20)21)14-26-12-10-25(3)11-13-26/h4-9,27H,10-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMQDXJZWIDGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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